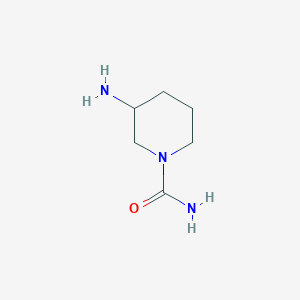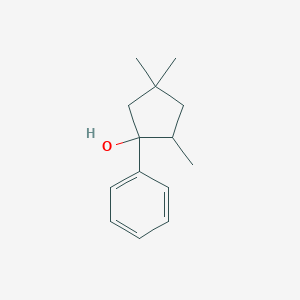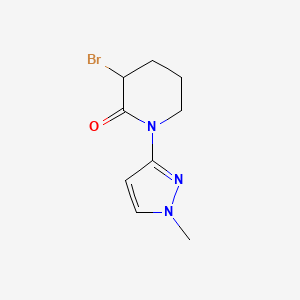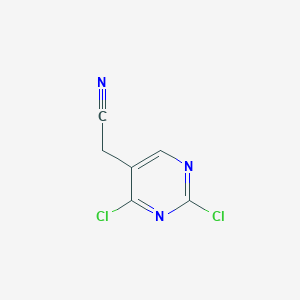
2-(2,4-Dichloropyrimidin-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloropyrimidin-5-yl)acetonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a nitrile group attached to the 5 position via an acetonitrile linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile typically involves the chlorination of pyrimidine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 2,4-dichloropyrimidine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichloropyrimidin-5-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Reduction: Formation of 2-(2,4-dichloropyrimidin-5-yl)ethylamine.
Oxidation: Formation of 2-(2,4-dichloropyrimidin-5-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloropyrimidin-5-yl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and chlorine atoms can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloropyrimidine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2-(2,4-Dichloropyrimidin-5-yl)ethylamine: A reduced form of the compound with an amine group instead of a nitrile group.
Uniqueness
2-(2,4-Dichloropyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both chlorine atoms and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H3Cl2N3 |
|---|---|
Molekulargewicht |
188.01 g/mol |
IUPAC-Name |
2-(2,4-dichloropyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)3-10-6(8)11-5/h3H,1H2 |
InChI-Schlüssel |
XTTBLBOLHQESMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

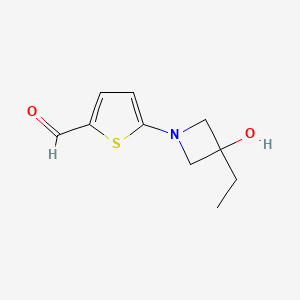
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)

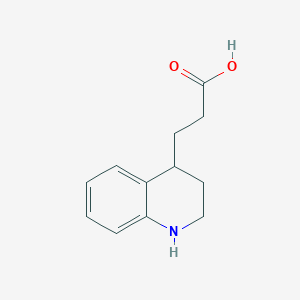
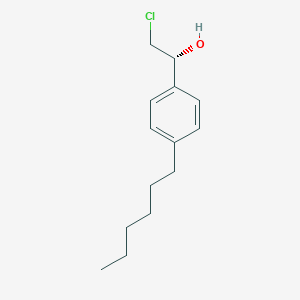
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)

